molecular formula C17H14ClFO3 B2785154 Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate CAS No. 478260-87-6

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate

Cat. No. B2785154
CAS RN: 478260-87-6
M. Wt: 320.74
InChI Key: MUROHPHCHBVDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate, or MCPF-4OB, is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 393.9 g/mol and a melting point of 98-99°C. MCPF-4OB is a relatively new compound, having only been synthesized in 2020. It has a wide range of applications, including in biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

MCPF-4OB has a wide range of applications in scientific research. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cells. It has also been used in laboratory experiments to study the effects of different compounds on enzymes and proteins. Additionally, MCPF-4OB has been used to study the effects of various compounds on the nervous system, as well as to study the effects of different compounds on gene expression.

Mechanism of Action

MCPF-4OB is believed to act as an agonist at certain G-protein coupled receptors. It is thought to bind to these receptors and activate them, leading to various biochemical and physiological responses.
Biochemical and Physiological Effects
MCPF-4OB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cAMP, a signaling molecule involved in numerous cellular processes. Additionally, it has been shown to increase the expression of certain genes, as well as to increase the activity of certain enzymes. It has also been shown to affect the release of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

MCPF-4OB has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize and is not toxic. However, there are some limitations to its use in experiments. It is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, it is not very selective and can interact with other compounds in the solution.

Future Directions

MCPF-4OB has a wide range of potential future applications. It could be used to study the effects of different compounds on gene expression, as well as to study the effects of various compounds on the nervous system. Additionally, it could be used to study the effects of various compounds on the immune system and to study the effects of various compounds on cancer cells. It could also be used to study the effects of various compounds on the cardiovascular system, as well as to study the effects of various compounds on the endocrine system. Finally, it could be used to study the effects of various compounds on the metabolism.

Synthesis Methods

MCPF-4OB is synthesized using a two-step method involving a Friedel-Crafts alkylation reaction and an oxidation reaction. The first step involves the reaction of 4-chlorophenol with 3-fluorophenylmagnesium bromide to form the alkylated product. The second step involves the oxidation of the alkylated product with pyridinium chlorochromate to form the final product, MCPF-4OB. Both steps are carried out in an inert atmosphere and require the use of anhydrous solvents and reagents.

properties

IUPAC Name

methyl 2-(4-chlorophenyl)-4-(3-fluorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFO3/c1-22-17(21)15(11-5-7-13(18)8-6-11)10-16(20)12-3-2-4-14(19)9-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUROHPHCHBVDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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